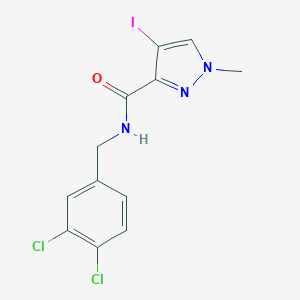![molecular formula C27H24BrN3O4 B446558 2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B446558.png)
2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a brominated phenoxy group, a pyrazole ring, and a methoxyphenylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3-methylphenylhydrazine with an appropriate diketone under acidic conditions.
Bromination: The phenoxy group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Coupling Reaction: The brominated phenoxy group is then coupled with the pyrazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Amidation: The final step involves the amidation of the coupled product with 2-methoxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (dimethylformamide) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound may inhibit the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE: is similar to other brominated phenoxy compounds and pyrazole derivatives.
Uniqueness
Structural Uniqueness: The combination of a brominated phenoxy group, a pyrazole ring, and a methoxyphenylacetamide moiety makes this compound unique.
Functional Uniqueness:
Eigenschaften
Molekularformel |
C27H24BrN3O4 |
|---|---|
Molekulargewicht |
534.4g/mol |
IUPAC-Name |
2-[4-bromo-2-[(Z)-[3-methyl-1-(3-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]phenoxy]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H24BrN3O4/c1-17-7-6-8-21(13-17)31-27(33)22(18(2)30-31)15-19-14-20(28)11-12-24(19)35-16-26(32)29-23-9-4-5-10-25(23)34-3/h4-15H,16H2,1-3H3,(H,29,32)/b22-15- |
InChI-Schlüssel |
SUVLKXMTQVIRCR-JCMHNJIXSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)NC4=CC=CC=C4OC)C(=N2)C |
Isomerische SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OCC(=O)NC4=CC=CC=C4OC)/C(=N2)C |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)NC4=CC=CC=C4OC)C(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Tert-butylphenyl)-2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-5-methylthiophene-3-carboxamide](/img/structure/B446476.png)
![3-(2-furyl)-N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B446477.png)

![2-{[(4-Bromophenyl)acetyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B446479.png)
![1-{5-[(4-Iodophenoxy)methyl]-2-furoyl}indoline](/img/structure/B446480.png)
![3-[(4-bromophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B446481.png)



![isopropyl 2-{[(3,4-dichlorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B446493.png)
![N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B446494.png)
![2,2-dibromo-1-methyl-N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide](/img/structure/B446495.png)
![Ethyl 6-phenyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446496.png)
